

Spectroscopic Profile of 2-Bromo-4fluorotoluene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-4-fluorotoluene** (CAS No: 1422-53-3). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromo-4-fluorotoluene**.

Table 1: ¹H NMR Spectroscopic Data for **2-Bromo-4-fluorotoluene**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.236	d	8.4	Ar-H
7.131	dd	8.4, 2.4	Ar-H
6.886	t	8.4	Ar-H
2.319	S	-	-CH₃



Solvent: CDCl3, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-4-fluorotoluene**

Chemical Shift (δ) ppm	Assignment
161.3 (d, J = 247.5 Hz)	C-F
137.9 (d, J = 3.0 Hz)	C-CH₃
132.8 (d, J = 8.3 Hz)	Ar-CH
120.2 (d, J = 24.8 Hz)	Ar-CH
117.2 (d, J = 21.1 Hz)	Ar-CH
116.8 (d, J = 8.3 Hz)	C-Br
22.5	-CH₃

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak List for 2-Bromo-4-fluorotoluene

Wavenumber (cm ⁻¹) Functional Group Assignment	
3050 - 2950	C-H stretch (aromatic and aliphatic)
1600 - 1450	C=C stretch (aromatic ring)
1250 - 1200	C-F stretch
850 - 800	C-H bend (out-of-plane)
700 - 600	C-Br stretch

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data for 2-Bromo-4-fluorotoluene



m/z	Relative Intensity (%)	Assignment
190	47.2	[M+2] ⁺
188	48.8	[M]+
109	100.0	[M - Br]+
108	22.6	[M - Br - H]+
107	19.9	[M - Br - 2H]+
83	18.5	

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Bromo-4-fluorotoluene** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both 1 H and 13 C NMR spectra were acquired on a 400 MHz spectrometer. For the 1 H NMR spectrum, standard acquisition parameters were used. For the 13 C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **2-Bromo-4-fluorotoluene** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample measurement and subsequently subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.



Mass Spectrometry (MS)

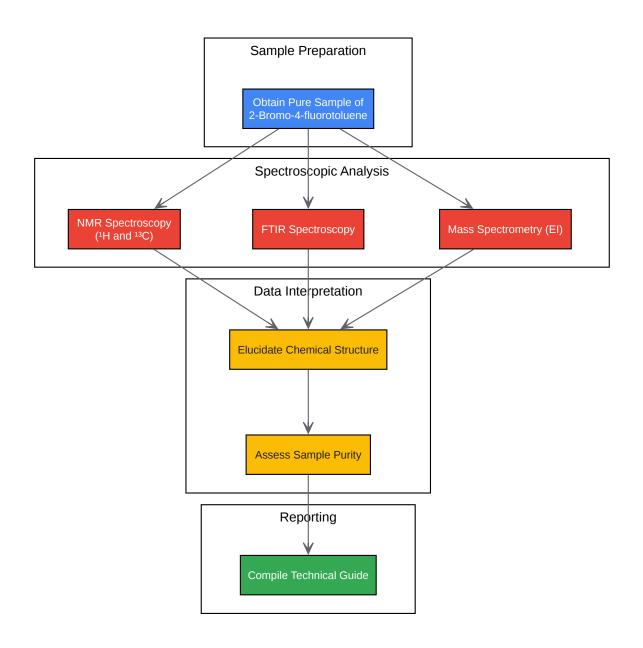
Mass spectral analysis was performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a gas chromatograph for separation and purification. The molecules were then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations Molecular Structure and NMR Assignments

Caption: Molecular structure of **2-Bromo-4-fluorotoluene** with ¹H NMR assignments.

General Workflow for Spectroscopic Analysis





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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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